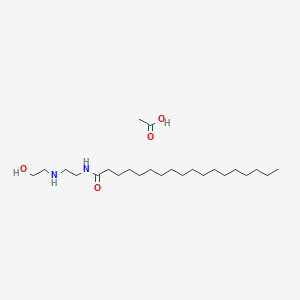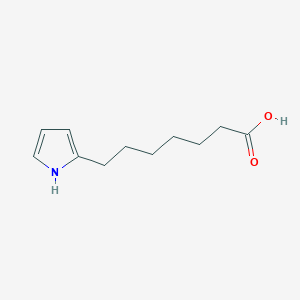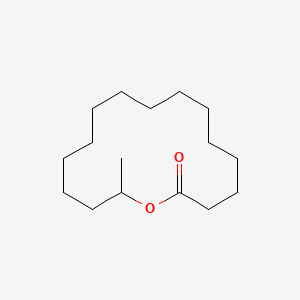
15-Hexadecanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This process can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The reaction conditions often include the use of reagents such as ethyl ®-β-hydroxybutyrate, which undergoes a series of steps to form the desired lactone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed: The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
15-Hexadecanolide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 15-Hexadecanolide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In medicinal applications, it can form complexes with drugs, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Cyclohexadecanolide (Juniper Lactone): Known for its use in fragrances and as a musk compound.
Cyclopentadecanone (Exaltone): Another macrocyclic musk with similar applications in the fragrance industry.
Uniqueness: 15-Hexadecanolide is unique due to its specific structure and properties, which make it suitable for a wide range of applications, from pheromone synthesis to drug delivery systems. Its ability to form stable complexes and its biocompatibility set it apart from other similar compounds .
Properties
CAS No. |
69297-56-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChI Key |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


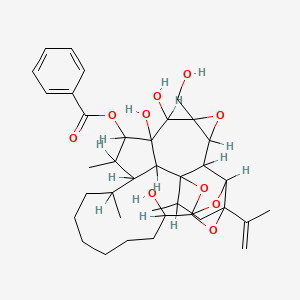

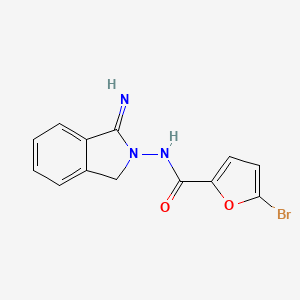
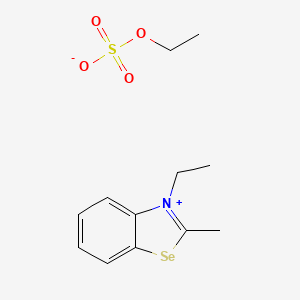


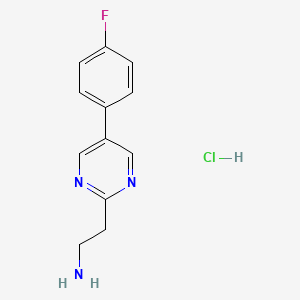
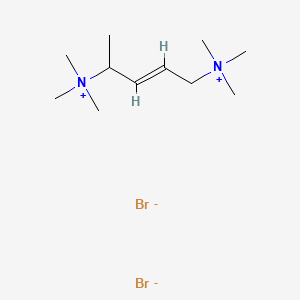
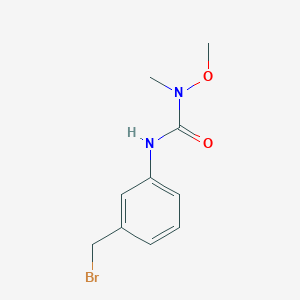
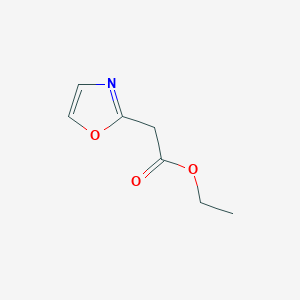
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)

